molecular formula C15H15ClFN B1480619 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1231254-47-9

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1480619
CAS No.: 1231254-47-9
M. Wt: 263.74 g/mol
InChI Key: YNHCQECZEFNMJX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C15H15ClFN and its molecular weight is 263.74 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Common Name: this compound
  • CAS Number: 1231254-47-9
  • Molecular Formula: C15H15ClFN
  • Molecular Weight: 263.74 g/mol
  • LogP: 4.19160 (indicating lipophilicity) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various pathogens, including SARS-CoV-2. For instance, compounds related to the tetrahydroisoquinoline structure have shown effective inhibition of viral replication in human lung cells with half-maximal effective concentrations (EC50) in the low micromolar range .

Neuroprotective Effects

Tetrahydroisoquinolines are noted for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, they may act as inhibitors of butyrylcholinesterase (BChE), an enzyme associated with cognitive decline .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antibacterial activity against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) recorded at 25 µg/ml .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For example:

  • The introduction of fluorine atoms has been associated with increased potency against specific targets.
  • The presence of phenyl groups has been shown to influence the lipophilicity and bioavailability of these compounds .

Study on Antiviral Properties

In a recent study focusing on novel tetrahydroisoquinoline compounds, researchers synthesized derivatives that exhibited promising antiviral activity against SARS-CoV-2. The lead compound demonstrated an EC50 value of 2.78 µM with a selectivity index exceeding 71.94, indicating a favorable therapeutic window compared to standard antiviral agents like chloroquine .

Neuroprotective Mechanisms

Another study assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of Alzheimer's disease. The results showed that these compounds could significantly reduce amyloid-beta plaque formation and improve cognitive function, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN.ClH/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15;/h1-8,15,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHCQECZEFNMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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